N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide
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Overview
Description
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide is a synthetic organic compound with the molecular formula C22H15BrClN2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl ketone in the presence of a base.
Bromination: The quinoline core is then brominated at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The brominated quinoline is reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Biology: Employed in the design of chemical libraries for high-throughput screening of bioactive compounds.
Material Science: Potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide: Lacks the 3-chloro substituent on the benzamide moiety.
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-bromobenzamide: Has the positions of bromine and chlorine atoms swapped.
Uniqueness
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O2/c23-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(22(28)25-18)26-21(27)14-7-4-8-16(24)11-14/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIGKQCKXDGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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